molecular formula C6H10BrNO B1376679 2-bromo-N-(cyclopropylmethyl)acetamide CAS No. 1207634-74-9

2-bromo-N-(cyclopropylmethyl)acetamide

Cat. No.: B1376679
CAS No.: 1207634-74-9
M. Wt: 192.05 g/mol
InChI Key: QTZLOEUBCGORHK-UHFFFAOYSA-N
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Description

2-Bromo-N-(cyclopropylmethyl)acetamide (CAS: Not explicitly provided; molecular formula: C₆H₁₀BrNO) is a brominated acetamide derivative featuring a cyclopropylmethyl group attached to the nitrogen atom. Its structural attributes include:

  • Molecular Formula: C₆H₁₀BrNO
  • SMILES: C1CC1CNC(=O)CBr
  • InChIKey: QTZLOEUBCGORHK-UHFFFAOYSA-N .
    This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the preparation of complex molecules such as spiro oxazolidinediones and other bioactive derivatives . Its cyclopropylmethyl substituent may confer steric and electronic effects that influence reactivity and metabolic stability.

Properties

IUPAC Name

2-bromo-N-(cyclopropylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BrNO/c7-3-6(9)8-4-5-1-2-5/h5H,1-4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTZLOEUBCGORHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1207634-74-9
Record name 2-bromo-N-(cyclopropylmethyl)acetamide
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-N-(cyclopropylmethyl)acetamide can be synthesized through the reaction of bromoacetyl bromide with aminomethylcyclopropane . The reaction typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the same principles as laboratory-scale preparation, with adjustments for larger-scale production. This includes optimizing reaction conditions, using industrial-grade reagents, and implementing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(cyclopropylmethyl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, altering its chemical structure and properties.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various amide derivatives, while oxidation and reduction reactions can lead to the formation of different functional groups on the acetamide structure.

Scientific Research Applications

2-Bromo-N-(cyclopropylmethyl)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-N-(cyclopropylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The bromine atom and the cyclopropylmethyl group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional differences between 2-bromo-N-(cyclopropylmethyl)acetamide and related bromoacetamides:

Table 1: Comparative Analysis of Bromoacetamide Derivatives

Compound Name Molecular Formula Substituents Molecular Weight Key Properties/Findings Reference
This compound C₆H₁₀BrNO Cyclopropylmethyl 192.06 Intermediate in drug synthesis; limited commercial availability
2-Bromo-N-(4-fluorophenyl)acetamide C₈H₈BrFNO 4-Fluorophenyl 215.06 Colorless crystals; used in experimental pharma
2,2,2-Tribromo-N-(2-methylphenyl)acetamide C₉H₈Br₃NO 2-Methylphenyl; tribromoacetyl 400.88 Intramolecular N–H⋯Br bonds; robust crystal packing via H-bonding
2-Bromo-N-(2-isopropoxyphenyl)acetamide C₁₁H₁₄BrNO₂ 2-Isopropoxyphenyl 272.14 Computed properties available; used in heterocyclic synthesis
2-Bromo-N-(2-hydroxyphenyl)acetamide C₈H₈BrNO₂ 2-Hydroxyphenyl 230.06 Moderate synthesis yields (60–75%); hydroxyl group enhances H-bonding

Key Comparative Insights

Tribromo derivatives (e.g., 2,2,2-tribromo-N-(2-methylphenyl)acetamide) exhibit distinct hydrogen-bonding networks due to increased bromine content, influencing crystal packing and solubility .

Synthetic Utility :

  • This compound is critical in multi-step syntheses, such as forming spiro oxazolidinediones (e.g., Compound 23 in ) .
  • In contrast, 2-bromo-N-(2-hydroxyphenyl)acetamide faces solubility challenges in polar solvents, limiting its application despite moderate yields .

Physicochemical Properties :

  • Aryl-substituted analogs (e.g., 4-fluorophenyl, isopropoxyphenyl) generally have higher molecular weights and altered lipophilicity compared to the cyclopropylmethyl derivative, impacting their pharmacokinetic profiles .
  • The tribromoacetamide derivative’s high molecular weight (400.88 g/mol) and dense halogenation make it suitable for crystallographic studies but less ideal for drug development .

Biological and Pharmacological Relevance: Bromoacetamides with fluorinated aryl groups (e.g., 4-fluorophenyl) are explored for antimicrobial or anticancer activity, whereas the cyclopropylmethyl variant is often a precursor to more complex pharmacophores .

Biological Activity

2-Bromo-N-(cyclopropylmethyl)acetamide is a chemical compound with the molecular formula C6_6H10_{10}BrNO and a molecular weight of 192.05 g/mol. It is recognized for its potential biological activities and applications in medicinal chemistry. This compound features a bromine atom and a cyclopropylmethyl group, which contribute to its unique reactivity and interaction with biological targets.

Chemical Structure

  • IUPAC Name : this compound
  • Molecular Formula : C6_6H10_{10}BrNO
  • CAS Number : 1207634-74-9
  • Canonical SMILES : C1CC1CNC(=O)CBr

Synthesis

The synthesis of this compound typically involves the reaction of bromoacetyl bromide with aminomethylcyclopropane. The preparation can be outlined as follows:

  • Preparation of Bromoacetyl Bromide : This is achieved through the bromination of acetyl bromide.
  • Reaction with Aminomethylcyclopropane : Bromoacetyl bromide is reacted under controlled conditions with aminomethylcyclopropane to yield the desired compound.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The bromine atom and cyclopropylmethyl group enhance its binding affinity, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to various biological effects, including enzyme inhibition and modulation of receptor activity.

Research Findings

Recent studies have explored the biological implications of this compound across different fields:

  • Medicinal Chemistry : Research indicates that this compound may serve as a precursor for drug development, particularly in the synthesis of compounds targeting specific diseases.
  • Biological Assays : In vitro assays have shown that this compound exhibits significant activity against certain enzymes, suggesting potential therapeutic applications.

Case Studies

Several case studies have highlighted the biological potential of this compound:

  • Enzyme Inhibition Study :
    • A study demonstrated that derivatives of this compound could inhibit specific enzymes involved in metabolic pathways, which may have implications for treating metabolic disorders.
  • Receptor Binding Affinity :
    • Research has shown that this compound displays notable binding affinity towards certain receptors, which could be leveraged for developing new therapeutic agents targeting neurological conditions.

Comparative Analysis

To better understand the uniqueness of this compound, it can be compared with similar compounds:

Compound NameStructure FeaturesBiological Activity
2-BromoacetamideLacks cyclopropylmethyl groupModerate enzyme inhibition
N-(Cyclopropylmethyl)acetamideLacks bromine atomLimited receptor interaction
2-Bromo-N-(cyclobutyl)acetamideDifferent ring structureVaries based on structural modifications

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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